molecular formula C19H16N2O2S B12268329 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone

2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone

Cat. No.: B12268329
M. Wt: 336.4 g/mol
InChI Key: TWAWEFPRWHZQML-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a 4-methoxyphenyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with 2-bromo-1-phenylethanone. The reaction is carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate (Cs2CO3) at room temperature . The resulting product is obtained through S-alkylation, yielding the desired compound with a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one is unique due to its specific combination of a pyrimidine ring with a sulfanyl linkage and a phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C19H16N2O2S/c1-23-16-9-7-14(8-10-16)17-11-12-20-19(21-17)24-13-18(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

TWAWEFPRWHZQML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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